molecular formula C20H16N6O3S B12449359 (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12449359
M. Wt: 420.4 g/mol
InChI Key: VDSURRIEYYOLRP-UHFFFAOYSA-N
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Description

(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-(2-methyl-6-nitrophenyl)hydrazine with 5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.

    Substitution: The phenyl and thiazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests it could be developed into a novel therapeutic agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making it valuable for various applications.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitro group.

    (4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both the nitro and methyl groups in (4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C20H16N6O3S

Molecular Weight

420.4 g/mol

IUPAC Name

5-methyl-4-[(2-methyl-6-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H16N6O3S/c1-12-7-6-10-16(26(28)29)17(12)22-23-18-13(2)24-25(19(18)27)20-21-15(11-30-20)14-8-4-3-5-9-14/h3-11,24H,1-2H3

InChI Key

VDSURRIEYYOLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Origin of Product

United States

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